molecular formula C14H21BFNO3 B3251831 (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid pinacol ester CAS No. 2121511-50-8

(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid pinacol ester

Cat. No. B3251831
CAS RN: 2121511-50-8
M. Wt: 281.13 g/mol
InChI Key: MNCAWTXHPIAQHM-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121511-50-8 . Its IUPAC name is 5-fluoro-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It has a molecular weight of 281.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21BFNO3/c1-9(2)18-12-7-10(11(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Boronic esters, including “this compound”, are commonly used in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Scientific Research Applications

Analysis and Stability

Pinacolboronate esters, including variations similar to (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid pinacol ester, are vital in Suzuki coupling reactions for synthesizing complex molecules. These compounds, however, face challenges due to their tendency to hydrolyze into boronic acids, complicating analysis and stability. Strategies have been developed to stabilize these esters and enable their analysis, employing non-aqueous, aprotic diluents and highly basic mobile phases to manage their hydrolytic sensitivity (Zhong et al., 2012).

Synthesis and Selectivity

The synthesis of aryl boronic esters from Grignard reagents and isopropyl pinacol borate, under noncryogenic conditions, can lead to mixtures including undesired borinic acid derivatives. A novel equilibration technique that involves gentle heating has shown to preferentially form boronic esters, enhancing yield and selectivity without the need for extreme conditions or excessive reagents (Hawkins et al., 2008).

Metal- and Additive-Free Synthesis

Innovations in the synthesis of boronic acids and esters have led to metal- and additive-free methods, such as photoinduced borylation. This approach allows the conversion of haloarenes directly to boronic acids and esters without requiring toxic metal catalysts, simplifying the purification process and expanding the application range in drug discovery and materials science (Mfuh et al., 2017).

Application in Polymer Science

Organoboron compounds, including those derived from pinacol boronate esters, have found applications in polymer science as Lewis acid receptors of fluoride ions. These compounds exhibit unique behaviors in polymeric membranes, demonstrating the versatility of boronate esters in creating responsive materials and sensors (Jańczyk et al., 2012).

Fluorous Chemistry

Fluorous boronates, including those related to this compound, highlight the integration of fluorous-phase techniques in boron chemistry. These compounds facilitate the synthesis and purification processes, underscoring the potential of fluorous chemistry in simplifying reactions and enhancing efficiency in organic synthesis (Huang et al., 2003).

Mechanism of Action

Target of Action

The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound, as an organoboron reagent, plays a significant role in this pathway .

Pharmacokinetics

It’s known that organoboron compounds, in general, are relatively stable, readily prepared, and environmentally benign . These properties could potentially influence the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the stability of organoboron compounds can be tempered by air and moisture sensitivity . Therefore, the compound’s action, efficacy, and stability might be affected by these environmental conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The compound’s MSDS (Material Safety Data Sheet) provides more detailed safety information .

properties

IUPAC Name

5-fluoro-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO3/c1-9(2)18-12-7-10(11(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCAWTXHPIAQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126314
Record name Pyridine, 5-fluoro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121511-50-8
Record name Pyridine, 5-fluoro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-fluoro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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